2,3,6-Trimethylcyclohexan-1-amine
Description
2,3,6-Trimethylcyclohexan-1-amine is a substituted cyclohexane derivative with a primary amine group at position 1 and methyl groups at positions 2, 3, and 5. This compound belongs to the class of alicyclic amines, which are critical intermediates in pharmaceuticals, agrochemicals, and asymmetric catalysis. The spatial arrangement of methyl groups on the cyclohexane ring significantly influences its stereochemical properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,3,6-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-6-4-5-7(2)9(10)8(6)3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
NOSAYIPFXDSSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1C)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Stereochemical Variations
The position and number of methyl groups on the cyclohexane ring dramatically affect physicochemical properties. Key analogs include:
Key Observations :
- Steric Effects : 2,3,6-Trimethylcyclohexan-1-amine likely exhibits moderate steric hindrance compared to the 3,3,5 isomer, where adjacent methyl groups impede reaction sites .
- Symmetry : The 2,4,6 isomer’s symmetry may improve crystallinity and thermal stability, whereas the 2,3,6 isomer’s asymmetry could lower its melting point .
- Electronic Effects : Substituents like trifluoroethoxy (in 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine) introduce polar interactions, unlike methyl groups, which are electron-donating .
Physicochemical Properties
While direct data for this compound are unavailable, extrapolations can be made:
- Boiling Point : Expected to be ~180–200°C, similar to 3,3,5-trimethylcyclohexan-1-amine (141.25 g/mol) .
- Solubility : Higher lipophilicity compared to unsubstituted cyclohexanamine due to three methyl groups, enhancing organic solvent solubility.
- Acidity/Basicity : The amine group’s pKa is estimated to be ~10.5, slightly lower than cyclohexanamine (pKa ~10.6) due to electron-donating methyl groups .
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